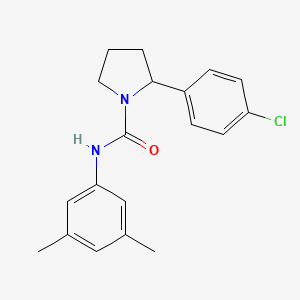![molecular formula C19H34N2O3S B6070472 1-[2-methoxy-5-[(3-methylsulfanylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B6070472.png)
1-[2-methoxy-5-[(3-methylsulfanylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-methoxy-5-[(3-methylsulfanylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, sulfanyl, and amino groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methoxy-5-[(3-methylsulfanylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves multiple steps, typically starting with the preparation of the core phenoxy structure. The methoxy and sulfanyl groups are introduced through specific substitution reactions, while the amino groups are added via amination reactions. Common reagents used in these steps include methanol, thiols, and amines, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of catalysts, reaction temperatures, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-methoxy-5-[(3-methylsulfanylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-methoxy-5-[(3-methylsulfanylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-[2-methoxy-5-[(3-methylsulfanylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisoprolol: A beta-blocker with a similar core structure but different functional groups.
Propranolol: Another beta-blocker with a related structure.
Metoprolol: Shares structural similarities but has distinct pharmacological properties.
Uniqueness
1-[2-methoxy-5-[(3-methylsulfanylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[2-methoxy-5-[(3-methylsulfanylpropylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O3S/c1-15(2)21(3)13-17(22)14-24-19-11-16(7-8-18(19)23-4)12-20-9-6-10-25-5/h7-8,11,15,17,20,22H,6,9-10,12-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIFCVHMWQQGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(COC1=C(C=CC(=C1)CNCCCSC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6070401.png)
![2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6070408.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6070410.png)
![7-[(2S)-2-amino-2-phenylacetyl]-2-phenyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B6070425.png)
![N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]adamantan-2-amine;dihydrochloride](/img/structure/B6070426.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6070429.png)
![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine](/img/structure/B6070442.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B6070460.png)
![3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride](/img/structure/B6070468.png)
![N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6070481.png)


![N-(2-chlorobenzyl)-3-[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6070492.png)
![N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6070498.png)
